molecular formula C8H9N3 B6614591 {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine CAS No. 1159830-48-4

{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine

Cat. No. B6614591
CAS RN: 1159830-48-4
M. Wt: 147.18 g/mol
InChI Key: UEBAOVJOSUDMQO-UHFFFAOYSA-N
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Description

“{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is a chemical compound with the CAS Number: 888498-07-5 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine .


Molecular Structure Analysis

The InChI code for “{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is 1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11) . This indicates the molecular structure of the compound .


Physical And Chemical Properties Analysis

“{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to 1H-pyrrolo[3,2-c]pyridin-4-yl methanamine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Analgesic and Sedative Activity

New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione have shown potential analgesic and sedative activity . All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .

MPS1 Inhibition

Potent and selective MPS1 inhibitors based on the 1H-pyrrolo-pyridines scaffold have been discovered . These inhibitors stabilize an inactive conformation of MPS1, which is incompatible with ATP and substrate-peptide binding .

Antiproliferative Activities

Compounds prepared from 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-diones have been screened for their inhibitory activity against FGFR1 and antiproliferative activities against 4T1 (mouse breast cancer cells), MDA-MB-231 and MCF-7 cancer cells .

Anti-cancer and Anti-arthritic Drug Development

Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Synthesis of New Derivatives

The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione has been the subject of extensive research . These new compounds have potential applications in various fields of medicine .

Safety And Hazards

The safety information for “{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBAOVJOSUDMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrolo[3,2-c]pyridine-4-methanamine

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